molecular formula C11H17ClN6 B2486384 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride CAS No. 1431966-55-0

1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride

Cat. No.: B2486384
CAS No.: 1431966-55-0
M. Wt: 268.75
InChI Key: ZBIOWCBBUQCUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN6 and its molecular weight is 268.75. The purity is usually 95%.
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Scientific Research Applications

Analgesic Properties

  • A study focused on synthesizing and evaluating the analgesic properties of derivatives of this compound. The research involved synthesizing a new series of these derivatives and studying their structure and purity using NMR 1H spectroscopy. The analgesic activity was assessed using models of thermal and chemical stimulation, with findings suggesting a moderate analgesic effect compared to the reference drug ketorolac (Demchenko et al., 2018).

Antibacterial Activity

  • Another research aimed at developing synthesis methods for certain bromides and amines derivatives of this compound and studying their antimicrobial activity. The study found derivatives active against strains of gram-positive and gram-negative bacteria and yeast fungi, indicating a broad spectrum of antimicrobial activity (Demchenko et al., 2021).

Herbicidal Activities

  • A series of novel derivatives were synthesized and screened for herbicidal activities against rape and barnyard grass. Compounds exhibited moderate herbicidal activity, demonstrating potential use in agricultural applications (Wang et al., 2006).

Antimicrobial Properties

  • A study synthesized a series of pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity. The research showed that some compounds have promising antimicrobial activities, indicating their potential as antimicrobial agents (Hassan, 2013).

Acylation Reactions

  • Research on the acylation of a related compound demonstrated that it reacts with carboxylic acid anhydrides and chlorides, producing acylation products at various sites depending on the conditions and nature of the acylating agent (Makei et al., 2004).

Anxiolytic Activity

  • A study investigated the anxiolytic activity of urea derivatives of the compound. The compounds demonstrated anticonvulsant and anxiolytic activity, suggesting their potential for use in treating anxiety disorders (Demchenko et al., 2020).

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6.ClH/c12-9-5-7-16(15-9)8-11-14-13-10-4-2-1-3-6-17(10)11;/h5,7H,1-4,6,8H2,(H2,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIOWCBBUQCUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN3C=CC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.